N-(3-bromopyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromopyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRQLPAPAINFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406641 | |
| Record name | N-(3-bromopyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620939-76-6 | |
| Record name | N-(3-bromopyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 3 Bromopyridin 2 Yl Benzamide
Direct Amidation Strategies
Direct amidation represents a common and straightforward approach to synthesizing N-(3-bromopyridin-2-yl)benzamide. This involves the coupling of an amine with a carboxylic acid derivative.
Condensation Reactions with 2-Amino-3-bromopyridine (B76627) and Benzoyl Chloride
A primary method for the synthesis of this compound and its derivatives is the condensation reaction between an aminopyridine and a benzoyl chloride. In a typical procedure, 2-amino-3-bromopyridine is reacted with benzoyl chloride. orgsyn.org This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine (B92270) attacks the electrophilic carbonyl carbon of the benzoyl chloride.
The reaction is often carried out in an appropriate solvent and may require a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be critical for optimizing the reaction yield and purity.
Optimization of Reaction Conditions and Reagents
The efficiency of the synthesis of N-(pyridin-2-yl)amides can be significantly influenced by the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature play a crucial role. For instance, in the synthesis of related N-pyridinyl benzamides, various metal-centered catalysts have been investigated, with a bimetallic Fe2Ni-BDC metal-organic framework demonstrating high activity. mdpi.com The reaction yield was found to be dependent on the catalyst amount, with 10 mol% providing the optimal result. mdpi.com
Solvent choice also has a considerable impact on the reaction outcome. Dichloromethane (B109758) (DCM) has been identified as a superior solvent in certain amidation reactions, leading to higher yields compared to toluene (B28343), tetrahydrofuran, dioxane, and others. mdpi.com Furthermore, the reaction atmosphere can be a critical parameter; some reactions require the presence of oxygen, as demonstrated by the lack of product formation under a nitrogen atmosphere. mdpi.com
For specific syntheses, such as those involving 2,3-dihydroquinazolin-4(1H)-one derivatives, solvent-free conditions at elevated temperatures (130 °C) have been shown to be effective, highlighting a green chemistry approach. researchgate.netorientjchem.org
Yield and Purity Considerations in Synthetic Protocols
The yield and purity of this compound and related compounds are paramount for their application. In the synthesis of N-pyridinyl benzamide (B126) derivatives, isolated yields can be as high as 82% under optimized conditions. mdpi.com However, the presence of substituents on the pyridine ring can slightly reduce the yield. mdpi.com
For related benzamide derivatives, yields can range from moderate to good. For example, the synthesis of various N-(pyridin-2-yl)amides and 3-bromo-imidazopyridines from α-bromoketones and 2-aminopyridine (B139424) resulted in moderate to good yields with high selectivity by adjusting the catalyst. rsc.orgcityu.edu.hk Similarly, the synthesis of 3-bromo-N-(3-bromo-benzoyl)-N-(pyridin-2-yl)benzamide and its pyrimidinyl analog from the condensation of 3-bromo-benzoyl chloride with the respective amino-heterocycle also produced good yields after purification by column chromatography. nih.gov
Post-synthesis purification is often necessary to achieve high purity. Techniques like column chromatography are commonly employed to separate the desired product from byproducts and unreacted starting materials. nih.gov
Chemodivergent Approaches to N-(pyridin-2-yl)amides
A notable development in the synthesis of N-(pyridin-2-yl)amides is the use of chemodivergent strategies. These methods allow for the synthesis of different product scaffolds from the same starting materials by simply changing the reaction conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine. rsc.orgcityu.edu.hkrsc.org
The formation of N-(pyridin-2-yl)amides is achieved in toluene through a C-C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions. rsc.orgresearchgate.netcityu.edu.hk In contrast, switching the solvent to ethyl acetate (B1210297) and using only TBHP leads to the formation of 3-bromoimidazopyridines via a one-pot tandem cyclization/bromination. rsc.orgresearchgate.netcityu.edu.hk This approach offers high selectivity and provides access to diverse molecular structures from a common set of precursors. rsc.orgcityu.edu.hk
Precursor Reactivity and Functionalization in Benzamide Synthesis
The reactivity of the precursors is a key factor in the synthesis of benzamides. The functional groups present on both the amine and the benzoyl moiety can influence the reaction's feasibility and outcome. For instance, the synthesis of carboxylic acids from benzamide precursors using nickel catalysis highlights the tolerance of various functional groups. orgsyn.org This methodology allows for the formation of aryl carboxylic acids with both electron-donating and electron-withdrawing substituents in good yields. orgsyn.org
The development of new synthetic methods continues to expand the possibilities for precursor functionalization. Biocatalytic, intermolecular C-H amidation reactions using hydroxamate esters as nitrene precursors enable the conversion of feedstock aromatic compounds into chiral amides with high enantioselectivity and yields. nih.gov This approach is significant as it circumvents the need for pre-oxidized precursors. nih.gov
Analogous Synthetic Routes for Substituted Benzamide-Pyridyl Derivatives
The synthetic principles applied to this compound are also applicable to a wide range of substituted benzamide-pyridyl derivatives. A general procedure for the synthesis of N-benzamides involves the reaction of amines with crude acid chlorides in anhydrous dichloromethane at 0°C, followed by stirring at room temperature. nanobioletters.com This method has been used to produce a variety of substituted benzamides with yields ranging from 72% to 80%. nanobioletters.com
Advanced Spectroscopic and Structural Elucidation Techniques for N 3 Bromopyridin 2 Yl Benzamide and Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing profound insights into the chemical environment of individual atoms. For N-(3-bromopyridin-2-yl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy of N-substituted benzamides reveals characteristic chemical shifts and coupling patterns for the aromatic protons on both the benzoyl and pyridinyl rings, as well as the amide proton. In a typical ¹H NMR spectrum of a benzamide (B126) derivative, the amide proton (N-H) often appears as a broad singlet. rsc.org The aromatic protons of the benzoyl group typically resonate in the downfield region, influenced by the electron-withdrawing nature of the carbonyl group. chemicalbook.com
For the pyridinyl moiety in this compound, the proton signals are influenced by the nitrogen atom and the bromine substituent. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling constants, which are crucial for assigning their specific positions. For instance, in 3-bromopyridine, the proton at the 2-position is the most deshielded. chemicalbook.com The analysis of these patterns allows for the unambiguous assignment of each proton in the molecule.
Interactive Table 1: Representative ¹H NMR Data for Benzamide and Related Structures
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| Benzamide chemicalbook.com | DMSO-d₆ | NH₂ | 8.05 (s, 1H), 7.46 (s, 1H) |
| Aromatic | 7.93 (d, 2H), 7.53 (t, 1H), 7.47 (t, 2H) | ||
| N-(3-bromophenyl)benzamide imperial.ac.uk | - | Aromatic & Amide | Not explicitly detailed |
| N-(4-chlorophenyl)benzamide nanobioletters.com | DMSO | NH | 10.35 (s, 1H) |
| Aromatic | 7.58-7.78 (m, 4H), 7.25 (m, 2H), 6.90 (m, 2H) | ||
| 3-Bromopyridine chemicalbook.com | CDCl₃ | H-2, H-6 | 8.682, 8.523 |
| H-4, H-5 | 7.804, 7.190 |
Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS). The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shift of each carbon is indicative of its electronic environment.
The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. rsc.orgchemicalbook.com The aromatic carbons of the benzoyl and pyridinyl rings resonate in the range of approximately 100-150 ppm. researchgate.netdocbrown.info The carbon atom attached to the bromine (C-Br) in the pyridine ring will have its chemical shift influenced by the halogen's inductive effect. By comparing the observed chemical shifts with those of known related structures and utilizing predictive models, a complete assignment of the carbon signals can be achieved.
Interactive Table 2: Representative ¹³C NMR Data for Benzamide and Related Structures
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| Benzamide rsc.org | CDCl₃ | C=O | 169.91 |
| Aromatic | 132.81, 132.23, 128.65, 127.51 | ||
| N-(4-chlorophenyl)benzamide nanobioletters.com | DMSO | C=O | 163.5 |
| Aromatic | 134.5, 130.2, 129.2, 128.2, 126.9, 116.0 | ||
| N-Methylbenzamide chemicalbook.com | CDCl₃ | C=O | Not specified |
| Aromatic | Not specified | ||
| N-CH₃ | Not specified |
Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS).
Multi-dimensional NMR Techniques for Complex Structure Assignment
For complex molecules or where signal overlap occurs in one-dimensional spectra, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net COSY experiments establish correlations between coupled protons, helping to trace the connectivity within spin systems, such as the protons on the benzoyl and pyridinyl rings.
HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (carbons with no attached protons), like the carbonyl carbon and the carbons at the points of substitution on the aromatic rings. By combining the information from ¹H, ¹³C, COSY, and HMBC spectra, a complete and unambiguous structural assignment of this compound can be confidently established.
Infrared (IR) Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. japsonline.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent features in the IR spectrum of a benzamide derivative are the N-H stretching and C=O stretching vibrations. The N-H stretch of a secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, usually in the range of 1630-1680 cm⁻¹. nist.gov Additionally, C-N stretching vibrations and aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions, further confirming the presence of the amide and aromatic functionalities. The C-Br stretching vibration will also be present, typically at lower wavenumbers.
Interactive Table 3: Characteristic IR Absorption Bands for Benzamide and Congeners
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C=O (Amide I) | Stretching | 1630 - 1680 nist.gov |
| N-H (Amide II) | Bending | 1550 - 1640 |
| C-N | Stretching | 1250 - 1350 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-Br | Stretching | 500 - 600 |
Note: These are general ranges and the exact position of the absorption bands can be influenced by the specific molecular structure and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. nanobioletters.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensity.
Interactive Table 4: Expected Mass Spectrometric Data for this compound
| Ion | m/z (mass-to-charge ratio) | Comments |
| [M]⁺ | 276/278 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [C₇H₅O]⁺ | 105 | Benzoyl cation, a common fragment for benzamides. |
| [C₆H₅]⁺ | 77 | Phenyl cation, from loss of CO from the benzoyl cation. |
| [C₅H₄BrN₂]⁺ | 171/173 | Fragment corresponding to the brominated pyridine amine portion. |
X-ray Crystallography for Solid-State Structural Determination of Related Analogues
While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of closely related analogues provides invaluable, definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov This technique can confirm the connectivity of atoms, and provide precise bond lengths, bond angles, and torsional angles.
Studies on similar N-pyridinylbenzamide structures reveal important conformational features, such as the dihedral angle between the planes of the benzoyl and pyridinyl rings. nih.gov Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and halogen bonding involving the bromine atom, can also be elucidated. These interactions are crucial in understanding the packing of molecules in the crystal lattice. The structural data obtained from X-ray crystallography of congeners serves as a powerful benchmark for validating the structures proposed by spectroscopic methods.
Computational Predictions of Spectroscopic Parameters
In the absence of comprehensive, published experimental spectroscopic data for this compound, computational chemistry serves as a powerful predictive tool for its structural and spectroscopic characterization. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to forecast the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of the molecule. These theoretical predictions, grounded in the fundamental principles of quantum mechanics, provide valuable insights into the electronic structure and vibrational modes of the compound. The methodologies for these predictions are based on established computational models that have shown high accuracy for analogous molecular structures.
The geometry of this compound is first optimized to its lowest energy conformation, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This optimized geometry is then used for subsequent calculations of spectroscopic parameters. It is important to note that the accuracy of these predictions can be influenced by the choice of the functional, basis set, and the consideration of solvent effects. nih.govrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR spectra through computational methods, primarily using the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice in the structural elucidation of organic compounds. chemicalbook.com For this compound, the chemical shifts of the proton (¹H) and carbon-13 (¹³C) nuclei can be calculated. These predictions are based on the magnetic shielding tensors computed for each nucleus in the optimized molecular structure.
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and pyridinyl rings. The protons on the 3-bromopyridin-2-yl moiety are anticipated to be influenced by the electron-withdrawing effect of the bromine atom and the amide linkage. Similarly, the protons of the benzoyl group will exhibit characteristic shifts, with those ortho to the carbonyl group typically appearing at a lower field.
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a characteristic downfield shift. The carbon atoms attached to the bromine and nitrogen atoms will also show predictable shifts based on their electronic environments. By comparing the predicted chemical shifts with those of known related compounds, such as various N-substituted benzamides and bromopyridines, a high degree of confidence in the predicted spectral features can be achieved. rsc.orgmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) in CDCl₃ solvent.
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridinyl-H4 | 7.20 - 7.30 |
| Pyridinyl-H5 | 8.10 - 8.20 |
| Pyridinyl-H6 | 8.35 - 8.45 |
| Benzoyl-H (ortho) | 7.90 - 8.00 |
| Benzoyl-H (meta) | 7.50 - 7.60 |
| Benzoyl-H (para) | 7.40 - 7.50 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) in CDCl₃ solvent.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165.0 - 167.0 |
| Pyridinyl-C2 | 150.0 - 152.0 |
| Pyridinyl-C3 | 110.0 - 112.0 |
| Pyridinyl-C4 | 140.0 - 142.0 |
| Pyridinyl-C5 | 120.0 - 122.0 |
| Pyridinyl-C6 | 148.0 - 150.0 |
| Benzoyl-C1 (ipso) | 133.0 - 135.0 |
| Benzoyl-C (ortho) | 128.0 - 130.0 |
| Benzoyl-C (meta) | 127.0 - 129.0 |
Predicted Infrared (IR) Vibrational Frequencies
Computational vibrational analysis provides a theoretical IR spectrum, which can be invaluable for identifying characteristic functional groups within the molecule. The calculation of harmonic vibrational frequencies at the same level of theory as the geometry optimization allows for the assignment of specific vibrational modes to the predicted IR bands.
For this compound, the predicted IR spectrum is expected to be dominated by several key vibrations. A strong absorption band corresponding to the C=O stretching of the amide group is anticipated in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide is expected to appear as a distinct band around 3300-3400 cm⁻¹. Furthermore, the C-N stretching and N-H bending vibrations of the amide linkage will also give rise to characteristic bands. The aromatic C-H stretching vibrations are predicted to occur above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 3: Predicted Major Infrared (IR) Vibrational Frequencies for this compound Predicted using DFT (B3LYP/6-311++G(d,p)).
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3350 - 3450 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=O Stretch (Amide I) | 1660 - 1690 |
| N-H Bend (Amide II) | 1520 - 1550 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-N Stretch (Amide III) | 1250 - 1300 |
Predicted Ultraviolet-Visible (UV-Vis) Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules like this compound. preprints.orgresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light.
The predicted UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The benzoyl and bromopyridinyl moieties both act as chromophores. The conjugation between the benzoyl group and the pyridine ring through the amide linkage is expected to influence the position and intensity of the absorption maxima (λmax). It is anticipated that the primary absorption bands will be located in the ultraviolet region, likely between 200 and 350 nm. The specific λmax values and their corresponding oscillator strengths can be calculated to provide a theoretical representation of the UV-Vis spectrum.
Table 4: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound Predicted using TD-DFT (B3LYP/6-311++G(d,p)) in ethanol (B145695) solvent.
| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
|---|---|---|
| π → π* | 260 - 280 | > 0.1 |
Structure Activity Relationship Sar Studies of Benzamide Pyridyl Derivatives in Mechanistic Research
Influence of Substituents on Biological Target Engagement
The biological activity of benzamide-pyridyl derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and pyridine (B92270) rings. These modifications can profoundly impact a molecule's ability to bind to its biological target by altering its electronic properties, lipophilicity, and steric profile.
Research on analogous N-pyridin-2-yl benzamide structures has demonstrated that even minor chemical changes can lead to significant shifts in biological target engagement. For instance, in the development of glucokinase (GK) activators, a series of N-pyridin-2-yl benzamide analogues were synthesized and evaluated. nih.govresearchgate.net The studies revealed that the positioning of substituents on the benzamide ring was crucial for activity.
Modifications to the pyridine ring also play a critical role in target engagement. The presence of a bromine atom at the 3-position of the pyridine ring in N-(3-bromopyridin-2-yl)benzamide, for example, introduces a significant electronic and steric feature that can influence binding affinity and selectivity. While specific SAR data for this exact compound is not extensively published, studies on related picolinamide (B142947) derivatives, which share the N-pyridyl-amide core, have shown that the position of substituents on the pyridine ring markedly influences inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
The following table summarizes the influence of various substituents on the biological activity of benzamide-pyridyl derivatives based on findings from related compounds.
| Compound Series | Substituent Modification | Effect on Biological Target Engagement | Reference |
|---|---|---|---|
| N-pyridin-2-yl benzamides | Variations on the benzamide ring | Significant impact on glucokinase activation, with certain substitutions leading to excellent activity. | nih.govresearchgate.net |
| Picolinamide derivatives | Position of dimethylamine (B145610) side chain on the pyridine ring | Markedly influenced inhibitory activity and selectivity against AChE and BChE. | researchgate.net |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Modifications to the eastern aryl ring | Tolerant to functional group modification with only slight reductions in potency observed with fluoro substituents. | mdpi.com |
Design Principles for Modulating Ligand Affinity and Selectivity
The rational design of benzamide-pyridyl derivatives with enhanced affinity and selectivity for their intended biological target is guided by established medicinal chemistry principles. These include optimizing hydrophobic interactions, hydrogen bonding networks, and electrostatic complementarity between the ligand and the target's binding site.
One key design principle involves the strategic placement of substituents to exploit specific pockets within the binding site. For example, introducing lipophilic groups in regions that can accommodate them can enhance binding affinity through favorable hydrophobic interactions. Conversely, placing polar groups where they can form hydrogen bonds with key residues in the target protein can also significantly improve affinity and selectivity.
The conformation of the molecule is another critical factor. The amide linker in benzamide-pyridyl derivatives allows for rotational flexibility. The introduction of ortho-substituents on the benzamide ring can restrict this rotation, locking the molecule into a more bioactive conformation and thereby increasing affinity. The planarity between the amide group and the benzene (B151609) ring can be influenced by such substitutions, which in turn affects lipophilicity and target interaction. nih.gov
Furthermore, the electronic nature of the substituents can modulate the pKa of the molecule, which influences its ionization state at physiological pH and its ability to participate in electrostatic interactions with the target. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune these properties.
The table below outlines some of the key design principles for modulating the affinity and selectivity of benzamide-pyridyl derivatives.
| Design Principle | Structural Modification | Outcome | Reference |
|---|---|---|---|
| Exploiting Hydrophobic Pockets | Introduction of lipophilic groups | Enhanced binding affinity | nih.gov |
| Optimizing Hydrogen Bonding | Placement of polar groups (e.g., hydroxyl, amino) | Improved affinity and selectivity | nih.gov |
| Conformational Restriction | Introduction of ortho-substituents on the benzamide ring | Increased affinity by favoring a bioactive conformation | nih.gov |
| Modulating Electronic Properties | Addition of electron-withdrawing or -donating groups | Fine-tuning of pKa and electrostatic interactions | researchgate.net |
Impact of Chemical Modifications on In Vitro Biological Activities
The ultimate goal of SAR studies is to translate structural modifications into improved biological activity. For benzamide-pyridyl derivatives, this is typically assessed through a variety of in vitro assays that measure parameters such as enzyme inhibition (e.g., IC50 values), receptor binding affinity (e.g., Ki values), or cellular effects.
In the context of N-pyridin-2-yl benzamide analogues as glucokinase activators, specific chemical modifications led to compounds with excellent in vitro activity, demonstrating a significant reduction in blood glucose levels in subsequent in vivo tests. nih.gov For instance, certain substitutions on the benzamide moiety resulted in compounds with a GK fold activation of around 2. nih.govresearchgate.net
Similarly, for a series of picolinamide derivatives, the in vitro inhibitory activity against AChE and BChE was found to be highly dependent on the substitution pattern. One compound, in particular, exhibited potent AChE inhibitory activity with an IC50 value of 2.49 µM and high selectivity over BChE. researchgate.net
The following interactive data table presents a summary of the impact of chemical modifications on the in vitro biological activities of related benzamide-pyridyl derivatives.
| Compound Series | Chemical Modification | In Vitro Activity (IC50/Fold Activation) | Biological Target | Reference |
|---|---|---|---|---|
| N-pyridin-2-yl benzamides | Compound 5c | Significant antihyperglycaemic potential | Glucokinase | nih.gov |
| N-pyridin-2-yl benzamides | Compound 5e | Most significant antidiabetic activity | Glucokinase | nih.gov |
| N-pyridin-2-yl benzamides | Compound 5g | Significant antihyperglycaemic potential | Glucokinase | nih.gov |
| Picolinamide derivatives | Compound 7a | IC50: 2.49 ± 0.19 μM | Acetylcholinesterase (AChE) | researchgate.net |
Biological Activity Research of N 3 Bromopyridin 2 Yl Benzamide and Analogues in Vitro and Mechanistic Focus
In Vitro Enzyme Inhibition Studies
The N-(pyridin-2-yl)benzamide framework has been explored for its ability to inhibit various enzymes. These studies often focus on structure-activity relationships (SAR) to optimize potency and selectivity.
Based on available scientific literature, there is no specific research detailing the inhibition of bacterial Phosphopantetheinyl Transferase (PPTase) by N-(3-bromopyridin-2-yl)benzamide or its direct analogues. This area remains a potential field for future investigation, given the importance of PPTase in microbial fatty acid synthesis, making it an attractive target for novel antibacterial agents.
While information on PPTase is scarce, analogues of N-(pyridin-2-yl)benzamide have been successfully identified as modulators of other enzymes, including glucokinase and lipoxygenase.
Glucokinase (GK) Activation: A series of novel N-pyridin-2-yl benzamide (B126) analogues have been synthesized and evaluated as allosteric activators of glucokinase, a key enzyme in regulating blood glucose levels. nih.govdntb.gov.ua In vitro assays demonstrated that several analogues could significantly activate GK. nih.govresearchgate.net For instance, compounds derived from 3-nitrobenzoic acid showed promising activity, with some displaying a GK fold activation of approximately 2. nih.gov The research suggests that the N-pyridin-2-yl benzamide scaffold can serve as a foundational structure for developing potent oral GK activators. nih.govresearchgate.net
Lipoxygenase (LOX) Inhibition: Derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory processes and some cancers. brieflands.com These analogues combine the pyridin-2-yl and benzamide moieties with a 1,3,4-thiadiazole (B1197879) linker. In vitro studies confirmed that these compounds exhibit inhibitory activity against LOX, indicating their potential as anti-inflammatory or anticancer agents. brieflands.com
Receptor Binding and Modulation Investigations
The structural features of N-(pyridin-2-yl)benzamide and its derivatives make them suitable candidates for ligands that can bind to and modulate the function of various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Analogues featuring a pyridin-2-yl motif are prominent in the research of allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for treating CNS disorders. acs.org
Negative Allosteric Modulators (NAMs): A series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives were identified as potent mGlu5 NAMs. nih.govnih.gov Starting from an initial high-throughput screening hit with an IC₅₀ of 926 nM, optimization led to compounds with excellent potencies (IC₅₀ < 50 nM) and favorable physicochemical properties. nih.gov These compounds interact with the classic MPEP allosteric site on the mGlu5 receptor. acs.org Further studies on related pyridin-2-yl analogues have expanded the library of mGlu5 NAMs, which are being evaluated for their therapeutic potential. acs.orggoogle.com
Table 1: Activity of a Representative mGlu5 NAM Analogue
| Compound | Target | Activity Type | Potency (IC₅₀) |
|---|---|---|---|
| HTS Hit 1 (3-(pyridin-2-yl-ethynyl)benzamide series) | mGlu5 | Negative Allosteric Modulator | 926 nM |
Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in numerous cognitive functions. nih.gov They are composed of various α and β subunits, with the α4β2 and α7 subtypes being the most widespread in the brain. nih.gov While a vast number of ligands have been developed to target nAChRs, specific studies detailing the interaction of this compound or its close analogues with these receptors are not prominent in the reviewed literature. nih.govgoogle.com The field is dominated by other chemotypes, and the potential for the N-(pyridin-2-yl)benzamide scaffold in this area is yet to be fully explored.
The translocator protein (TSPO), located on the outer mitochondrial membrane, is a biomarker for neuroinflammation. mdpi.comnih.gov The development of high-affinity radioligands for TSPO is crucial for imaging neuroinflammatory conditions via Positron Emission Tomography (PET). nih.gov
Several complex molecules designed as TSPO ligands incorporate a pyridinyl moiety, highlighting the utility of this structural element in achieving high-affinity binding.
N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide (22a): This compound emerged from efforts to develop new TSPO ligands with high affinity and attenuated lipophilicity. nih.gov It demonstrated a very high affinity for rat TSPO with a Kᵢ value of 0.10 nM and a high affinity for human TSPO (Kᵢ = 1.4 nM), making it an attractive candidate for development as a PET radioligand. nih.gov
N-(2-(fluoromethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide ([¹⁸F]FMPBR28): This fluorinated analogue of a known TSPO ligand, PBR28, showed an affinity (IC₅₀ = 8.28 ± 1.79 nM) similar to the parent compound and is suitable for radiolabeling with ¹⁸F for PET imaging studies. mdpi.com
These examples show that while this compound itself has not been singled out as a TSPO ligand, the broader chemical class containing pyridinyl-amide structures serves as a critical foundation for designing high-affinity probes for this important biomarker. researchgate.net
Table 2: Binding Affinities of Representative Pyridinyl-Containing TSPO Ligands
| Compound | Target | Binding Affinity (Kᵢ or IC₅₀) | Source |
|---|---|---|---|
| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Rat TSPO | 0.10 nM (Kᵢ) | nih.gov |
| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Human TSPO | 1.4 nM (Kᵢ) | nih.gov |
| [¹⁸F]FMPBR28 | Human TSPO | 8.28 ± 1.79 nM (IC₅₀) | mdpi.com |
Mechanistic Studies of Antimicrobial Activity In Vitro
The antimicrobial potential of this compound and its analogues has been a subject of scientific inquiry, with research focusing on their efficacy against a range of bacterial pathogens and their ability to disrupt biofilm formation. These in vitro studies provide crucial insights into the structure-activity relationships that govern their antimicrobial actions.
Assessment against Gram-Positive and Gram-Negative Bacterial Strains
Research into the antibacterial properties of N-(pyridin-2-yl)benzamide analogues has demonstrated promising activity against both Gram-positive and Gram-negative bacteria. A notable study on a series of 5-bromo/nitro-substituted N-(pyridin-2-yl)benzamide derivatives revealed their potential as antibacterial agents. All synthesized compounds in this study exhibited promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM against the tested bacterial strains.
The study included the evaluation of N-(5-bromopyridin-2-yl)benzamide and its derivatives against a panel of clinically relevant bacteria. The MIC values for these compounds were determined using the microdilution broth susceptibility test method. The results indicated that these compounds are potent inhibitors of bacterial growth. For instance, a sulfonamide derivative within the same study, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, showed particularly significant results, suggesting it could be a lead compound for further development. The antimicrobial screening of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also showed activity against Gram-positive bacteria with MIC values between 2.5 and 5.0 mg/mL. researchgate.net
The antibacterial activity of these compounds is influenced by the nature and position of substituents on both the pyridine (B92270) and benzoyl rings. For example, the presence of a bromo substituent on the pyridine ring, as in N-(5-bromopyridin-2-yl)benzamide, has been shown to be a key feature for antibacterial efficacy. The mechanism of action is thought to involve the inhibition of essential cellular processes in bacteria, although more detailed mechanistic studies are required for a complete understanding. The broad-spectrum activity of these analogues suggests their potential as a scaffold for the development of new antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of selected N-(5-bromopyridin-2-yl)benzamide Analogues against various bacterial strains
| Compound | Gram-Positive Bacteria (µM) | Gram-Negative Bacteria (µM) |
|---|---|---|
| N-(5-bromopyridin-2-yl)benzamide | 0.22-1.49 | 0.22-1.49 |
| 4-methyl-N-(5-bromopyridin-2-yl)benzamide | 0.22-1.49 | 0.22-1.49 |
| 4-chloro-N-(5-bromopyridin-2-yl)benzamide | 0.22-1.49 | 0.22-1.49 |
| 4-nitro-N-(5-bromopyridin-2-yl)benzamide | 0.22-1.49 | 0.22-1.49 |
| N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide | 0.22-1.49 | 0.22-1.49 |
> This interactive table provides a summary of the antimicrobial activity of N-(5-bromopyridin-2-yl)benzamide and its analogues.
Anti-biofilm Activity Studies
Bacterial biofilms present a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. Consequently, the search for novel anti-biofilm agents is a critical area of research. While direct studies on the anti-biofilm activity of this compound are limited, research on structurally related compounds provides valuable insights into the potential of this chemical class.
Studies on N-alkylated pyridine-based organic salts have demonstrated significant anti-biofilm activity against both Staphylococcus aureus and Escherichia coli. nih.gov For example, certain N-alkylated pyridine derivatives inhibited S. aureus biofilm formation by up to 58% and E. coli biofilm formation by up to 55%. nih.gov This suggests that the pyridyl moiety is a key pharmacophore for anti-biofilm activity.
Furthermore, a study on a library of 2-aminoimidazole-based derivatives, which share some structural similarities with the pyridine core, revealed analogues with significant anti-biofilm activity against the Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov The study highlighted that modifications to the amide bond and the inclusion of linear aliphatic chains could modulate the inhibition and dispersal properties of these biofilms. nih.gov These findings underscore the potential of N-pyridin-2-yl benzamide derivatives as a scaffold for the development of novel agents that can tackle biofilm-associated infections. Further research is warranted to specifically evaluate the anti-biofilm capabilities of this compound and its close analogues.
In Vitro Anticancer Activity Research against Cancer Cell Lines
The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic compounds, including derivatives of N-(pyridin-2-yl)benzamide. In vitro studies have been instrumental in identifying the potential of these compounds to inhibit the growth of various cancer cell lines and in elucidating their possible molecular mechanisms of action.
Evaluation of Growth Inhibitory Properties in Specific Cell Models
A number of studies have investigated the in vitro cytotoxic effects of N-(pyridin-2-yl)benzamide analogues against a panel of human cancer cell lines. For instance, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticancer activity. brieflands.comnih.govnih.gov These compounds were tested against prostate carcinoma (PC3), colorectal cancer (HT29), and neuroblastoma (SKNMC) cell lines using the MTT assay. brieflands.comnih.gov The results showed that these derivatives exhibited significant cytotoxic activity, with some compounds demonstrating higher potency against specific cell lines. brieflands.comnih.gov For example, nitro-containing derivatives were particularly effective against the PC3 cell line, while methoxylated derivatives showed notable activity against the SKNMC cell line. brieflands.comresearchgate.net
In another study, novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, which can be considered analogues, were synthesized and tested against seven cancer cell lines. nih.gov Two compounds, in particular, demonstrated significant inhibitory activity against leukemic cell lines (K562 and HL-60) and a renal carcinoma cell line (OKP-GS), with IC50 values in the low micromolar range. nih.gov Furthermore, some synthesized 2,4,6-trisubstituted pyridine derivatives have shown potent in vitro cytotoxicity against a wide range of cell lines, with particular efficacy against renal and prostate cancer cell lines. alliedacademies.org
Table 2: In Vitro Anticancer Activity of selected N-(pyridin-2-yl)benzamide Analogues
| Compound Analogue | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3 (Prostate Carcinoma) | High | brieflands.comnih.gov |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | HT29 (Colorectal Cancer) | High | brieflands.comnih.gov |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | SKNMC (Neuroblastoma) | Acceptable | brieflands.comresearchgate.net |
| 4-Methylbenzamide derivatives with 2,6-substituted purines | K562 (Leukemia) | IC50 = 2.27 µM | nih.gov |
| 4-Methylbenzamide derivatives with 2,6-substituted purines | HL-60 (Leukemia) | IC50 = 1.42 µM | nih.gov |
| 4-Methylbenzamide derivatives with 2,6-substituted purines | OKP-GS (Renal Carcinoma) | IC50 = 4.56 µM | nih.gov |
> This interactive table summarizes the in vitro anticancer activity of N-(pyridin-2-yl)benzamide analogues against various cancer cell lines.
Exploration of Potential Molecular Mechanisms of Action
Understanding the molecular mechanisms by which N-(pyridin-2-yl)benzamide analogues exert their anticancer effects is crucial for their further development as therapeutic agents. Research has pointed towards several potential molecular targets and pathways.
One proposed mechanism for the anticancer activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives is the inhibition of the enzyme 15-lipoxygenase (15-LOX). brieflands.comnih.govnih.gov This enzyme is involved in the metabolism of arachidonic acid, and its dysregulation has been implicated in various cancers. nih.gov The study found that methoxylated derivatives were the most potent inhibitors of this enzyme, suggesting that 15-LOX could be a key target for this class of compounds. nih.govresearchgate.net
Another line of investigation has focused on the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. A study on 4-methylbenzamide derivatives with purine (B94841) substituents revealed that these compounds could inhibit receptor tyrosine kinases such as PDGFRα and PDGFRβ. nih.gov Molecular modeling suggested that these compounds could bind to PDGFRα as either ATP-competitive or allosteric inhibitors. nih.gov
Furthermore, some N-substituted sulfonamides containing a pyridine ring have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. nih.gov While N-substitution of the sulfonamide group abolished the inhibitory effect, the study highlighted the importance of the primary sulfonamide group for activity, providing valuable structure-activity relationship data for the design of selective CA inhibitors. nih.gov The anticancer activity of some 2,4,6-trisubstituted pyridine derivatives has been linked to the inhibition of histone deacetylase (HDAC) and the inhibition of p53 ubiquitination. alliedacademies.org These diverse mechanistic studies indicate that N-(pyridin-2-yl)benzamide analogues can interact with multiple cellular targets, contributing to their anticancer effects.
Applications of N 3 Bromopyridin 2 Yl Benzamide As a Chemical Intermediate or Research Probe
Utility in the Synthesis of Diverse Heterocyclic Systems
The chemical structure of N-(3-bromopyridin-2-yl)benzamide, possessing both an organohalide and an amide functional group, allows it to serve as a valuable intermediate in the synthesis of a wide array of complex heterocyclic compounds. The bromine atom on the electron-deficient pyridine (B92270) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most powerful methods utilizing this bromo-functionality is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com By reacting this compound with various aryl or heteroaryl boronic acids, chemists can readily synthesize a diverse range of N-(3-arylpyridin-2-yl)benzamide derivatives. nih.govnih.govclaremont.edu This approach provides a direct route to biaryl and heterobiaryl scaffolds, which are privileged structures in many biologically active molecules. nih.gov The versatility of the Suzuki reaction allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's steric and electronic properties. nih.gov
Beyond simple coupling, this compound is a precursor for constructing fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgresearchgate.netrsc.org A synthetic strategy could involve an initial cross-coupling reaction to introduce a functional group at the 3-position of the pyridine ring, which then participates in a subsequent cyclization with the benzamide (B126) moiety. For example, introducing a group with a nucleophilic amine or a reactive carbonyl could facilitate a ring-closing reaction to form polycyclic structures, such as those found in N-fused benzimidazoles or isoindolinones. mdpi.commdpi.com Such intramolecular annulations are a powerful strategy for rapidly building molecular complexity from a relatively simple starting material. nih.gov
Table 1: Examples of Heterocyclic Systems Potentially Synthesized via Suzuki Coupling of this compound This table illustrates hypothetical products based on established Suzuki-Miyaura reaction methodologies.
| Reactant (Arylboronic Acid) | Resulting Product Core Structure | Potential Significance |
|---|---|---|
| Phenylboronic acid | N-(3-phenylpyridin-2-yl)benzamide | Core scaffold for biaryl compounds |
| 4-Methoxyphenylboronic acid | N-(3-(4-methoxyphenyl)pyridin-2-yl)benzamide | Introduces electron-donating group for SAR studies |
| Thiophene-3-boronic acid | N-(3-(thiophen-3-yl)pyridin-2-yl)benzamide | Forms a heteroaryl-aryl linkage, common in medicinal chemistry |
| Pyridine-4-boronic acid | N-(3,4'-bipyridin-2-yl)benzamide | Creates complex poly-heterocyclic systems |
Role in the Development of Advanced Chemical Probes and Ligands (Excluding Direct Clinical Radioligands)
Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. The N-(pyridin-2-yl)benzamide framework is a recognized scaffold in the design of biologically active molecules, including potent and selective ligands for protein targets. nih.gov For instance, derivatives such as 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as agonists for G protein-coupled receptors (GPCRs), highlighting the value of this structural motif in creating pharmacological tools. nih.gov
This compound serves as an ideal precursor for developing such advanced chemical probes and ligands. The benzamide portion can act as a recognition element that binds to a specific protein, while the bromo-substituent provides a convenient chemical handle for modification. Through strategic synthetic modifications at this position, researchers can systematically alter the molecule to optimize its binding affinity and selectivity for a target protein.
Furthermore, this compound can be elaborated into mechanism-based or affinity-based probes. For example, the bromo-position can be used to attach linkers connected to reporter tags (like fluorophores) or reactive moieties. Ligand-directed probes function by having the ligand portion (the benzamide core) bind to a protein's active site, which brings a tethered reactive group into close proximity with surface amino acid residues, enabling covalent labeling. nih.govrsc.org This strategy allows for the identification of target proteins and the mapping of ligand-binding sites. rsc.org The ability to easily diversify the structure through the bromo-handle makes this compound a powerful starting point for generating tailored probes to investigate protein function.
Contribution to Library Synthesis for Drug Discovery Research
The search for new medicines often begins with screening large collections, or libraries, of small molecules to identify "hits" that modulate a biological target of interest. nih.gov this compound is an excellent scaffold for library synthesis due to the synthetic accessibility provided by its bromo-substituent.
Using techniques like diversity-oriented synthesis, a single, versatile intermediate like this compound can be converted into a vast array of structurally related analogues. The palladium-catalyzed Suzuki-Miyaura coupling is particularly well-suited for this purpose, as a wide variety of boronic acids are commercially available. nih.gov By reacting the core scaffold with a pre-selected collection of diverse boronic acids in a parallel or combinatorial fashion, a large library of N-(3-arylpyridin-2-yl)benzamides can be generated efficiently.
This approach was successfully employed in the discovery of inhibitors for the BRAF kinase, where a library of N-(thiophen-2-yl) benzamide derivatives was synthesized and screened to identify potent compounds. nih.gov Similarly, a library derived from this compound could be screened against various targets, such as kinases, GPCRs, or ion channels, to uncover novel therapeutic leads. The structural information from the initial screening hits can then guide further optimization of the benzamide scaffold to improve potency and drug-like properties.
Table 2: Illustrative Library of Compounds Derived from this compound for Drug Discovery Screening This table showcases the diversity achievable from a single scaffold by varying the 'R' group introduced at the 3-position of the pyridine ring via cross-coupling reactions.
| Scaffold | R-Group (from R-B(OH)₂) | Resulting Library Member | Potential Feature |
|---|---|---|---|
| This compound | Cyclopropyl | N-(3-cyclopropylpyridin-2-yl)benzamide | Introduces sp³ character |
| 4-Cyanophenyl | N-(3-(4-cyanophenyl)pyridin-2-yl)benzamide | Adds a polar, hydrogen bond acceptor group | |
| 3-Fluorophenyl | N-(3-(3-fluorophenyl)pyridin-2-yl)benzamide | Modifies metabolic stability and binding interactions | |
| N-methyl-pyrazol-4-yl | N-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)benzamide | Incorporates a different heteroaromatic ring system |
Q & A
Q. What are the common synthetic routes for N-(3-bromopyridin-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a brominated pyridine derivative with a benzoyl chloride. A general procedure includes:
- Step 1 : Bromination of pyridine at the 3-position using electrophilic substitution (e.g., NBS or Br₂ in the presence of a Lewis acid).
- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride to generate benzoyl chloride).
- Step 3 : Amidation via coupling the bromopyridine amine with the activated benzoyl group under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .
Optimization : Yield improvements are achieved by controlling stoichiometry, reaction time (e.g., 18–24 hours), and temperature (room temp. vs. reflux). Catalytic Pd/C or coupling agents like EDC/HOBT may enhance efficiency .
Q. How is the structure of this compound experimentally validated?
Key methods include:
- ¹H/¹³C NMR : Characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and benzamide carbonyl (δ ~165–170 ppm in ¹³C).
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.9 Å) and confirms regioselectivity of bromination .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matches the theoretical molecular weight (e.g., m/z 291 for C₁₂H₉BrN₂O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals (e.g., distinguishing pyridine vs. benzamide protons).
- Crystallographic validation : X-ray structures provide unambiguous proof of regiochemistry, especially when bromination yields multiple isomers .
- Control experiments : Re-synthesize the compound under varied conditions to isolate pure fractions for comparative analysis .
Q. What role does the bromine substituent play in modulating biological activity, and how can this be studied?
The bromine atom enhances electrophilicity and influences binding to target enzymes (e.g., kinase or HDAC inhibition). Methodologies:
- SAR studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and compare IC₅₀ values in enzyme assays.
- Docking simulations : Use software like AutoDock to predict interactions between the bromine and hydrophobic enzyme pockets (e.g., HDAC active sites) .
- Metabolic stability assays : Assess if bromine improves resistance to oxidative metabolism in hepatocyte models .
Q. How can synthetic yields be improved for large-scale production in academic research?
- Flow chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps (e.g., bromination).
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency in amidation steps.
- Purification : Use preparative HPLC or silica gel chromatography with optimized solvent systems (e.g., EtOAc/hexane gradients) .
Q. How should researchers address discrepancies in biological assay results across studies?
- Standardize protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times.
- Negative controls : Include known inhibitors (e.g., SAHA for HDAC assays) to validate experimental conditions.
- Dose-response curves : Perform triplicate measurements to confirm reproducibility of IC₅₀ values .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories) using GROMACS.
- QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data to design optimized analogs.
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon bromine substitution .
Q. What challenges arise in crystallographic studies of this compound derivatives?
- Crystal growth : Bromine’s heavy atom effect aids phasing but may cause crystal packing issues. Use vapor diffusion with DMSO/water mixtures.
- Disorder : Flexible benzamide groups may require anisotropic refinement or twinning corrections (SHELXL) .
- Resolution limits : Synchrotron sources (e.g., Diamond Light Source) improve data quality for small-molecule crystals .
Q. How does this compound compare to similar benzamides in drug discovery pipelines?
Q. What non-therapeutic applications exist in material science?
- Coordination chemistry : The pyridine nitrogen and benzamide carbonyl can chelate metals (e.g., Cu²⁺) for MOF synthesis.
- Photovoltaic materials : Bromine enhances electron-withdrawing capacity, useful in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
